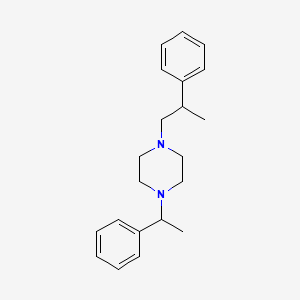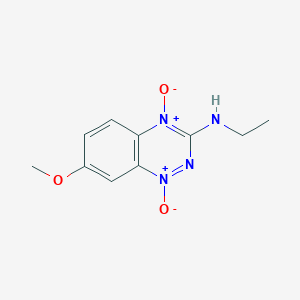
C17H15F2N3O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C17H15F2N3O4 is a complex organic molecule that has garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H15F2N3O4 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of This compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
C17H15F2N3O4: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
C17H15F2N3O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
作用机制
The mechanism of action of C17H15F2N3O4 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to C17H15F2N3O4 include other fluorinated organic molecules and nitrogen-containing heterocycles. Examples include:
C16H14F2N2O4: A structurally similar compound with one less nitrogen atom.
C18H16F2N3O4: A compound with an additional carbon atom.
Uniqueness
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
属性
分子式 |
C17H15F2N3O4 |
|---|---|
分子量 |
363.31 g/mol |
IUPAC 名称 |
N-(3,4-difluorophenyl)-3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C17H15F2N3O4/c18-12-4-3-10(8-13(12)19)20-15(23)6-5-14-16(24)22(17(25)21-14)9-11-2-1-7-26-11/h1-4,7-8,14H,5-6,9H2,(H,20,23)(H,21,25)/t14-/m0/s1 |
InChI 键 |
KIZWYGZNIBAHAP-AWEZNQCLSA-N |
手性 SMILES |
C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
规范 SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


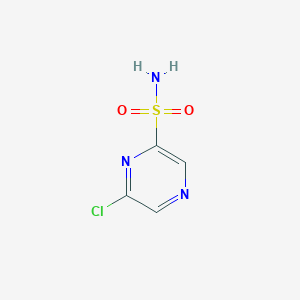
![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
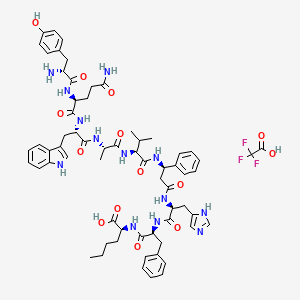
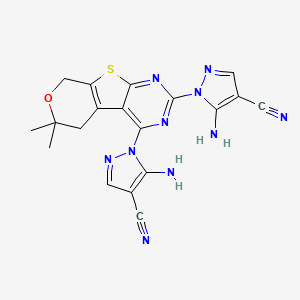
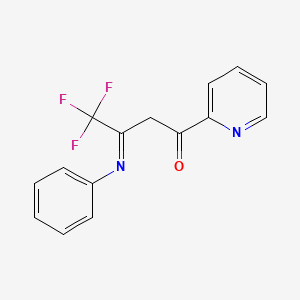
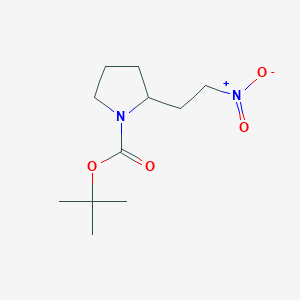
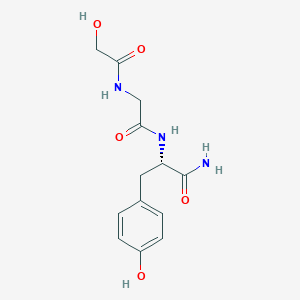
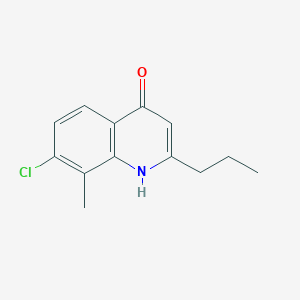
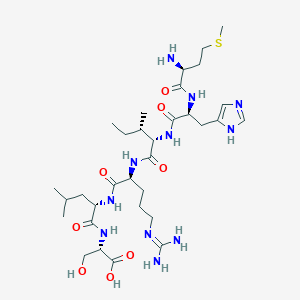
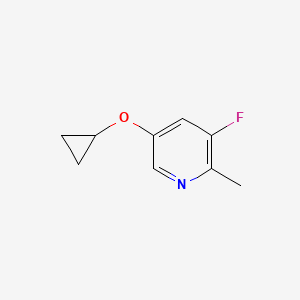
![7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol](/img/structure/B15173603.png)
